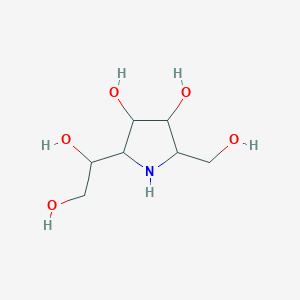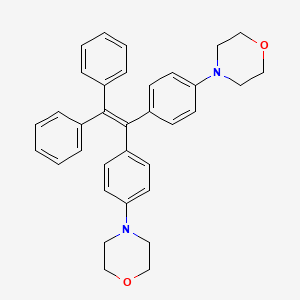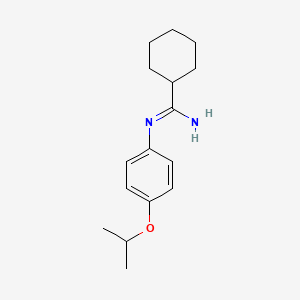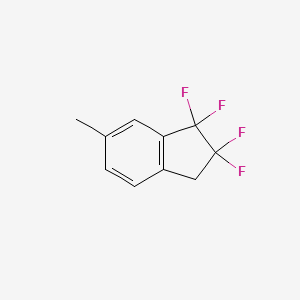
Potassium5-fluoropyridine-2-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium5-fluoropyridine-2-trifluoroborate is a chemical compound with the molecular formula C5H3BF4KN and a molecular weight of 202.99 g/mol It is a boron-containing compound that features a pyridine ring substituted with fluorine and trifluoroborate groups
Vorbereitungsmethoden
The synthesis of Potassium5-fluoropyridine-2-trifluoroborate typically involves the reaction of 5-fluoropyridine-2-boronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as water or an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Potassium5-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or water. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.
Wissenschaftliche Forschungsanwendungen
Potassium5-fluoropyridine-2-trifluoroborate has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to introduce fluorine atoms into organic molecules, which can enhance their biological activity and stability.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Potassium5-fluoropyridine-2-trifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Vergleich Mit ähnlichen Verbindungen
Potassium5-fluoropyridine-2-trifluoroborate can be compared with other similar compounds, such as:
Potassium 2-fluoropyridine-5-trifluoroborate: Similar in structure but with different substitution patterns on the pyridine ring.
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate: Contains a bromine atom in addition to the fluorine and trifluoroborate groups.
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate: Features a methyl group in place of one of the fluorine atoms.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Eigenschaften
CAS-Nummer |
1150654-92-4 |
|---|---|
Molekularformel |
C5H3BF4KN |
Molekulargewicht |
202.99 g/mol |
IUPAC-Name |
potassium;trifluoro-(5-fluoropyridin-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF4N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
DKZSBTOKRWXZOT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=NC=C(C=C1)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)


